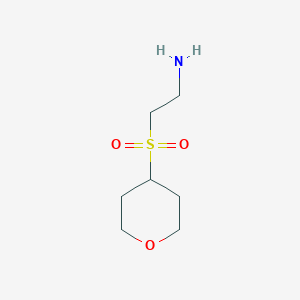
2-((Tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine is an organic compound with the molecular formula C7H15NO3S It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to a sulfonyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine typically involves the reaction of tetrahydropyran derivatives with sulfonyl chlorides and amines. One common method includes the following steps:
Formation of Tetrahydropyran Derivative: Tetrahydropyran can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-((Tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-((Tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((Tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The tetrahydropyran ring provides structural stability and can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-2-yl derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Sulfonyl amines: Compounds with sulfonyl groups attached to amine functionalities.
Uniqueness
2-((Tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine is unique due to the combination of its tetrahydropyran ring and sulfonyl-ethanamine structure. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds .
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-(oxan-4-ylsulfonyl)ethanamine |
InChI |
InChI=1S/C7H15NO3S/c8-3-6-12(9,10)7-1-4-11-5-2-7/h7H,1-6,8H2 |
InChI Key |
RJFYNVGGSLBBQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1S(=O)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


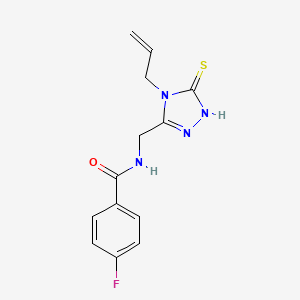
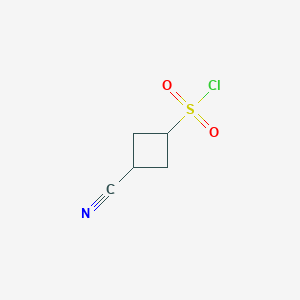

![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)

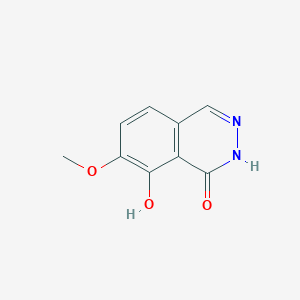

![7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13006373.png)
![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
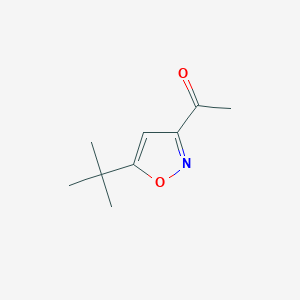
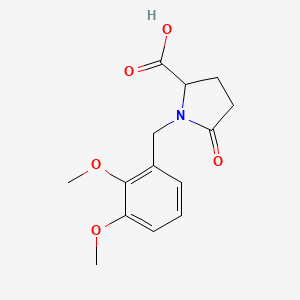
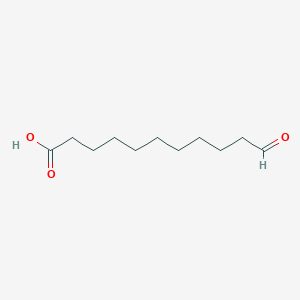

![(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)
